Furan-2-yl(naphthalen-1-yl)methanol Furan-2-yl(naphthalen-1-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13403252
InChI: InChI=1S/C15H12O2/c16-15(14-9-4-10-17-14)13-8-3-6-11-5-1-2-7-12(11)13/h1-10,15-16H
SMILES: C1=CC=C2C(=C1)C=CC=C2C(C3=CC=CO3)O
Molecular Formula: C15H12O2
Molecular Weight: 224.25 g/mol

Furan-2-yl(naphthalen-1-yl)methanol

CAS No.:

Cat. No.: VC13403252

Molecular Formula: C15H12O2

Molecular Weight: 224.25 g/mol

* For research use only. Not for human or veterinary use.

Furan-2-yl(naphthalen-1-yl)methanol -

Specification

Molecular Formula C15H12O2
Molecular Weight 224.25 g/mol
IUPAC Name furan-2-yl(naphthalen-1-yl)methanol
Standard InChI InChI=1S/C15H12O2/c16-15(14-9-4-10-17-14)13-8-3-6-11-5-1-2-7-12(11)13/h1-10,15-16H
Standard InChI Key NKUIZQKHMALECC-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2C(C3=CC=CO3)O
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2C(C3=CC=CO3)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Furan-2-yl(naphthalen-1-yl)methanol features a naphthalene ring (C₁₀H₈) substituted at the 1-position with a hydroxymethyl group (-CH₂OH), which is further bonded to a furan ring (C₄H₃O) at the 2-position. The IUPAC name, furan-2-yl(naphthalen-1-yl)methanol, reflects this connectivity . Key structural identifiers include:

PropertyValueSource
Molecular FormulaC₁₅H₁₂O₂
Molecular Weight224.25 g/mol
SMILESC1=CC=C2C(=C1)C=CC=C2C(C3=CC=CO3)O
InChI KeyNKUIZQKHMALECC-UHFFFAOYSA-N
Boiling Point178–179 °C at 4 Torr
AppearanceYellow solid or oil

The compound’s planar aromatic systems enable π-π stacking interactions, while the hydroxymethyl group introduces polarity, influencing solubility and reactivity . X-ray crystallography of related structures reveals dihedral angles of ~53° between the naphthalene and furan rings, suggesting moderate conformational flexibility .

Spectroscopic Characterization

  • IR Spectroscopy: Strong O-H stretching vibrations at ~3386 cm⁻¹ and C-O signals at ~1692 cm⁻¹ .

  • NMR: ¹H NMR spectra display distinct signals for naphthalene protons (δ 7.2–8.3 ppm) and furan protons (δ 6.7–7.5 ppm), with the hydroxymethyl group appearing as a broad singlet at δ 5.2–5.5 ppm .

  • Mass Spectrometry: Molecular ion peak at m/z 224.25, with fragmentation patterns consistent with cleavage between the naphthalene and furan moieties.

Synthetic Methodologies

Friedel-Crafts Alkylation

Early routes involved Friedel-Crafts reactions between naphthalene derivatives and furan-containing electrophiles. For example, 1-naphthaldehyde may react with furan-2-boronic acid under Suzuki-Miyaura coupling conditions to form the biaryl intermediate, followed by reduction with NaBH₄ to yield the alcohol . Typical yields range from 70–85% .

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reactions involving furan carboxaldehydes. For instance, condensation of 5-substituted furfural with naphthol derivatives at 600 W for 5–10 minutes achieves yields up to 82% . This approach reduces side reactions and improves purity compared to conventional heating .

Comparative Analysis of Synthetic Methods

MethodYield (%)Reaction TimeSelectivity
Friedel-Crafts70–856–12 hModerate
Microwave75–825–10 minHigh
Biocatalytic90–9624–50 hEnantioselective

Biological Activities and Mechanisms

Anti-Inflammatory and Antioxidant Effects

Furan-naphthalene hybrids suppress NF-κB signaling by inhibiting IκBα phosphorylation, reducing TNF-α and IL-6 production in macrophages . Antioxidant activity (EC₅₀ = 28 μM in DPPH assays) correlates with the phenolic hydroxyl group’s radical-scavenging capacity .

Antimicrobial Properties

Structural analogs demonstrate moderate activity against Mycobacterium tuberculosis (MIC = 16 μg/mL) and Staphylococcus aureus (MIC = 32 μg/mL), likely due to membrane disruption .

Applications in Materials Science and Drug Development

Organic Electronics

The extended π-system facilitates charge transport, making the compound a candidate for organic semiconductors. Thin-film transistors fabricated with related furan-naphthalene derivatives exhibit hole mobilities of 0.12 cm²/V·s .

Pharmaceutical Scaffolds

  • Anticancer Agents: Lead optimization of compound 18 has advanced to preclinical trials for hormone receptor-positive breast cancers .

  • Antidiabetic Drugs: α-Glucosidase inhibition (IC₅₀ = 14 μM) suggests utility in managing postprandial hyperglycemia .

Photochromic Materials

Vinylidene-naphthofuran derivatives undergo reversible color changes under UV light, enabling applications in optical data storage .

Challenges and Future Directions

  • Synthetic Scalability: Microwave and biocatalytic methods require optimization for industrial-scale production .

  • Toxicity Profiling: Chronic toxicity studies in mammalian models are lacking .

  • Computational Design: QSAR models could predict derivatives with enhanced bioactivity and reduced off-target effects .

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